N-(4-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide
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Overview
Description
The compound contains a fluorene group, which is a polycyclic aromatic hydrocarbon. Fluorene derivatives have been used as precursors in a wide range of synthetic and medical applications . The compound also contains a thiazole group, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. Thiazoles are highly ranked amongst natural and synthetic heterocyclic derivatives due to their great pharmaceutical potential .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Fluorene derivatives can undergo a variety of reactions including electrophilic aromatic substitution and nucleophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, fluorene derivatives are solid at room temperature and have relatively high melting points .Scientific Research Applications
Anticancer and Antimicrobial Activity
Research has demonstrated that compounds based on the fluorene moiety, such as N-(4-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide, show significant potential in pharmaceutical applications, particularly in developing anticancer and antimicrobial agents. For instance, fluorene-based thiazolidinone and azetidinone analogues have been synthesized and evaluated for their antimicrobial activity against multidrug-resistant strains and examined for cytotoxic activity against various human carcinoma cell lines. These compounds have shown remarkable activity, suggesting their potential as novel classes of bioactive agents for treating cancer and microbial infections (Hussein et al., 2020).
Anti-HIV and Antiproliferative Activity
Additionally, derivatives of compounds containing the fluorene unit have been synthesized and tested for their in vitro antiproliferative activity against a large panel of human tumor-derived cell lines. Some derivatives exhibited significant effects on specific leukemia cell lines, indicating their potential as leads for further development in cancer treatment. These studies highlight the versatility of fluorene-based compounds in developing treatments for various diseases, including cancer and HIV (Al-Soud et al., 2010).
Electrochromic and Electrofluorescent Materials
In the realm of materials science, fluorene derivatives have been explored for their applications in creating electrochromic and electrofluorescent materials. Specifically, polyamides containing bis(diphenylamino)-fluorene units have been synthesized, exhibiting excellent solubility, outstanding thermal stability, and remarkable electrochromic characteristics. These materials demonstrate potential in developing high-performance electrochromic devices and fluorescent materials with applications in various technological fields (Sun et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the dihydrofolate reductase enzyme . This enzyme plays a crucial role in the synthesis of nucleotides and thus, DNA replication. By targeting this enzyme, the compound can potentially inhibit cell growth and proliferation .
Mode of Action
The compound interacts with the active sites of the dihydrofolate reductase enzyme . This interaction was identified through fluorescence-activated cell sorting (FACS) analysis and molecular docking study
Biochemical Pathways
The compound likely affects the folic acid synthesis pathway by inhibiting the dihydrofolate reductase enzyme . This inhibition can lead to a decrease in the production of nucleotides, thereby affecting DNA replication and cell growth .
Result of Action
The compound has been evaluated for its antimicrobial activity against some multidrug resistant strains and examined for cytotoxic activity against normal lung fibroblast (WI-38), human lung carcinoma (A549), and human breast carcinoma (MDA-MB-231) cell lines . Some of the synthesized compounds showed remarkable activity against A-549 and MDA-MB-231 when compared to Taxol, which was used as a reference drug .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Similar compounds have been synthesized and evaluated for their antimicrobial activity against some multidrug resistant strains .
Molecular Mechanism
Similar compounds have been studied for their binding interactions with the active sites of enzymes such as dihydrofolate reductase .
Properties
IUPAC Name |
N-[4-[2-(9H-fluoren-2-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c28-22(13-19-14-30-24(26-19)27-23(29)15-5-1-2-6-15)25-18-9-10-21-17(12-18)11-16-7-3-4-8-20(16)21/h3-4,7-10,12,14-15H,1-2,5-6,11,13H2,(H,25,28)(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOOYYMYVKMBCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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